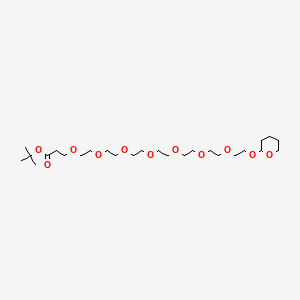

THP-PEG8-Boc

CAS No.:

Cat. No.: VC16028218

Molecular Formula: C26H50O11

Molecular Weight: 538.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H50O11 |

|---|---|

| Molecular Weight | 538.7 g/mol |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C26H50O11/c1-26(2,3)37-24(27)7-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-36-25-6-4-5-8-35-25/h25H,4-23H2,1-3H3 |

| Standard InChI Key | UQHLKJIOXBUPCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

THP-PEG8-Boc features three distinct functional regions:

-

Tetrahydropyran (THP) Group: A cyclic ether providing steric protection and chemical stability to adjacent functional groups. The THP moiety shields reactive sites during synthetic procedures, preventing unwanted side reactions .

-

PEG8 Spacer: An octameric polyethylene glycol chain () that enhances solubility, reduces immunogenicity, and confers flexibility to molecular constructs. The PEG8 length optimizes spatial separation between binding domains in PROTACs .

-

Boc Protecting Group: A tert-butyloxycarbonyl group () that temporarily masks amine functionalities, enabling selective reactivity during stepwise syntheses.

The canonical SMILES representation of THP-PEG8-Boc is:

This linear structure ensures predictable conjugation kinetics in bioconjugation reactions .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 469.6 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Highly soluble in water, DMSO, and methanol |

| Storage Conditions | 2–8°C under inert atmosphere |

The PEG8 chain dominates solubility characteristics, while the THP and Boc groups enhance stability against enzymatic degradation and oxidative stress .

Synthetic Methodology and Industrial Production

Laboratory-Scale Synthesis

THP-PEG8-Boc synthesis proceeds via a three-step sequence:

-

PEG8 Chain Assembly: Ethylene oxide monomers undergo ring-opening polymerization catalyzed by boron trifluoride etherate, yielding a linear octaethylene glycol intermediate.

-

THP Incorporation: The terminal hydroxyl group of PEG8 reacts with dihydropyran under acidic conditions (e.g., pyridinium p-toluenesulfonate) to form the THP-protected derivative.

-

Boc Protection: The amine terminus is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine), yielding the final Boc-protected product .

Reaction conditions are meticulously controlled at temperatures below 40°C to prevent PEG chain scission or Boc group decomposition.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield (typically >85%) and purity. Key process parameters include:

-

Reagent Stoichiometry: 1.2:1 molar ratio of dihydropyran to PEG8-diol to minimize di-THP byproducts.

-

Purification: Sequential chromatography (silica gel followed by size-exclusion) removes oligomeric impurities and unreacted starting materials .

Role in PROTAC Technology and Therapeutic Development

Mechanism of Targeted Protein Degradation

PROTACs utilizing THP-PEG8-Boc operate via a ternary complex mechanism:

-

Target Protein Binding: A ligand (e.g., kinase inhibitor) attached to one end of THP-PEG8-Boc binds the protein of interest.

-

E3 Ligase Recruitment: A second ligand (e.g., von Hippel-Lindau binder) conjugated to the Boc terminus recruits an E3 ubiquitin ligase.

-

Ubiquitination and Degradation: The E3 ligase transfers ubiquitin molecules to the target protein, marking it for proteasomal destruction .

This event-driven pharmacology allows sub-stoichiometric activity, overcoming limitations of traditional occupancy-based inhibitors.

Therapeutic Applications

-

Oncology: THP-PEG8-Boc-based PROTACs degrade oncogenic proteins such as BRD4 and EGFR, showing efficacy in xenograft models of leukemia and lung cancer.

-

Neurodegeneration: Tau and α-synuclein degraders mitigate neurofibrillary tangle formation in Alzheimer’s and Parkinson’s disease models, respectively .

-

Inflammatory Disorders: IRAK4-targeting PROTACs suppress cytokine production in rheumatoid arthritis assays.

Comparative Analysis with Analogous PEG Linkers

| Compound | Molecular Formula | Key Features | Limitations |

|---|---|---|---|

| THP-PEG8-Boc | Boc protection enables selective amine coupling | Requires deprotection step | |

| THP-PEG8-THP | Dual THP groups enhance stability | Limited functional versatility | |

| Br-PEG8-THP | Bromide terminus facilitates alkylation | Potential toxicity concerns |

THP-PEG8-Boc’s Boc group provides orthogonal reactivity compared to THP-PEG8-THP’s terminal hydroxyl or Br-PEG8-THP’s bromide, enabling diverse conjugation strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume